GNE-495 -

GNE-495

Catalog Number: EVT-269661
CAS Number:
Molecular Formula: C22H20FN5O2
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GNE-495, chemically known as 8-Amino-N-[1-(cyclopropylcarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide, is a potent and selective inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). [] This compound is primarily utilized in scientific research to investigate the biological roles of MAP4K4 in various cellular processes and disease models. []

Overview

GNE-495 is a potent and selective inhibitor of the mitogen-activated protein kinase kinase kinase kinase 4, commonly referred to as MAP4K4. This compound has garnered attention due to its promising therapeutic potential in various disease contexts, particularly in cancer and retinal diseases. GNE-495 was developed through a structure-based design approach that focused on optimizing its pharmacokinetic properties while minimizing central nervous system penetration, which is critical for maintaining efficacy without unwanted side effects.

Source and Classification

GNE-495 was developed by researchers aiming to explore the biological roles of MAP4K4 in disease. The compound is classified as a small molecule inhibitor, specifically targeting the MAP4K4 enzyme involved in several signaling pathways related to cell growth, survival, and angiogenesis. Its design was influenced by the need for effective tools to study MAP4K4's function and its potential as a therapeutic target in conditions such as pancreatic cancer and retinal angiogenesis .

Synthesis Analysis

The synthesis of GNE-495 involves a multi-step process that begins with the conversion of starting materials into various intermediates. Key steps include:

  1. Starting Material Preparation: The synthesis initiates with 7-bromo-1-hydroxyisoquinoline, which is transformed into 1-amino-4-bromoisoquinoline.
  2. Derivatization: Further reactions yield carboxylic acid intermediates that can be converted into isoquinoline-4-amido analogues.
  3. Final Compound Formation: The isoquinoline scaffold is then modified to create naphthyridine derivatives, ultimately leading to the formation of GNE-495.

This synthetic route has been optimized for efficiency and yield, allowing for the production of various analogues that exhibit improved potency against MAP4K4 .

Molecular Structure Analysis

The molecular structure of GNE-495 is characterized by its isoquinoline and naphthyridine scaffolds. The compound's specific molecular formula and structural data include:

  • Molecular Formula: C14_{14}H12_{12}N2_{2}O
  • Molecular Weight: Approximately 224.26 g/mol

The structural design facilitates strong binding affinity to MAP4K4, enhancing its selectivity and potency as an inhibitor .

Chemical Reactions Analysis

GNE-495 undergoes several key chemical reactions during its synthesis:

  1. Nucleophilic Substitution: The reaction of bromo compounds with amines leads to the formation of amides.
  2. Coupling Reactions: These reactions are crucial for forming the final isoquinoline derivatives from carboxylic acid intermediates.
  3. Deprotection Steps: Certain protecting groups may be removed during synthesis to yield the active form of GNE-495.

Each reaction step is carefully controlled to optimize yield and purity, ensuring that the final product exhibits the desired biological activity .

Mechanism of Action

GNE-495 exerts its effects primarily through inhibition of MAP4K4, which plays a significant role in various cellular signaling pathways involved in proliferation and survival. The mechanism can be summarized as follows:

  1. Inhibition of Kinase Activity: By binding to MAP4K4, GNE-495 prevents its phosphorylation activity on downstream targets such as MLK3 (mixed lineage kinase 3), thereby disrupting signaling cascades that promote cell growth and survival.
  2. Induction of Apoptosis: In pancreatic cancer models, GNE-495 has been shown to induce cell death and inhibit migration through its action on MAP4K4 signaling pathways.
  3. Reduction of Tumor Burden: In vivo studies indicate that treatment with GNE-495 significantly reduces tumor growth and increases survival rates in mouse models of pancreatic ductal adenocarcinoma .
Physical and Chemical Properties Analysis

GNE-495 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: GNE-495 demonstrates good stability under physiological conditions, making it suitable for in vivo studies.
  • Pharmacokinetics: It exhibits favorable pharmacokinetic profiles with high exposure in peripheral tissues and minimal brain penetration, which is advantageous for targeting peripheral diseases without central nervous system side effects .
Applications

GNE-495 has several scientific applications:

  1. Cancer Research: It serves as a valuable tool for studying the role of MAP4K4 in cancer biology, particularly in pancreatic cancer models where it has demonstrated efficacy in reducing tumor growth.
  2. Retinal Angiogenesis Studies: GNE-495 has been utilized in models of retinal diseases to explore its potential therapeutic effects on angiogenesis.
  3. Drug Development: As a selective inhibitor, it provides insights into developing targeted therapies for diseases associated with aberrant MAP4K4 activity .
Introduction to MAP4K4 Biology and Therapeutic Targeting

Role of MAP4K4 in Cellular Signaling Pathways

MAP4K4 (mitogen-activated protein kinase kinase kinase kinase 4), a serine/threonine kinase in the Ste20 family, functions as a critical upstream regulator of multiple signaling cascades. Structurally, it comprises an N-terminal kinase domain, a coiled-coil domain, and a C-terminal citron homology (CNH) domain that mediates protein-protein interactions [1] [10]. MAP4K4 activates the c-Jun N-terminal kinase (JNK) pathway by phosphorylating MAP3Ks like mixed-lineage kinase 3 (MLK3) at Thr738, thereby promoting JNK-mediated transcription of genes involved in stress response and migration [9]. Beyond JNK, MAP4K4 modulates the Hippo pathway by phosphorylating mammalian STE20-like kinase 1 (MST1), which inactivates Yes-associated protein (YAP) to suppress cell proliferation [8]. Additionally, it regulates cytoskeletal dynamics via direct phosphorylation of ezrin-radixin-moesin (ERM) proteins, influencing focal adhesion turnover and cellular motility [4].

Table 1: Key MAP4K4-Interacting Proteins and Functional Consequences

Interacting ProteinPhosphorylation SiteFunctional OutcomeBiological Process
MLK3Thr738JNK pathway activationStress response, migration
MST1UnknownLATS1/2 activation, YAP inhibitionCell proliferation control
MoesinT558Actin-membrane dissociationFocal adhesion disassembly
TRAF2UnknownNF-κB pathway modulationInflammation

MAP4K4 in Disease Pathogenesis: Angiogenesis, Cancer, and Inflammation

MAP4K4 is overexpressed in multiple cancers, including pancreatic ductal adenocarcinoma (PDAC), glioblastoma, and ovarian cancer, where it drives metastasis by enhancing cell migration and invasion [1] [9]. In PDAC, MAP4K4 upregulation correlates with advanced tumor stage and poor prognosis, facilitating tumor cell proliferation through MLK3/JNK signaling [9]. Angiogenically, endothelial MAP4K4 knockout in mice causes embryonic lethality due to impaired vascular development, while in vitro studies show it promotes endothelial permeability and leukocyte extravasation, accelerating atherosclerosis [4] [10]. In inflammation, TNF-α induces MAP4K4 expression via transcription factors like ATF2, creating a feed-forward loop that amplifies JNK-mediated pro-inflammatory cytokine production [1] [5].

Table 2: MAP4K4 Overexpression in Human Cancers

Cancer TypeClinical CorrelationFunctional Role
Pancreatic adenocarcinomaShorter survival, advanced TNM stage↑ Proliferation via MLK3/JNK; ↑ migration
Colorectal cancerChemoresistance, metastasis↑ Focal adhesion stability
GlioblastomaTumor recurrence, invasion↑ YAP/TAZ signaling
Ovarian cancerPeritoneal metastasis↑ N-cadherin cleavage via ADAM10

Rationale for MAP4K4 Inhibition in Therapeutic Development

The dual role of MAP4K4 in motility and proliferation presents a compelling therapeutic niche. While it drives metastasis via cytoskeletal remodeling, its Hippo pathway activation suppresses tumor growth, creating context-dependent effects [8]. Inhibition preferentially targets migratory and invasive phenotypes without inducing compensatory proliferation. For example, in pancreatic cancer, MAP4K4 blockade reduces migration by >70% but only modestly affects proliferation [9]. This selectivity makes it suitable for combination therapies, especially in stromal-rich tumors where MAP4K4 regulates matrix adhesion forces [4]. Additionally, MAP4K4’s involvement in insulin resistance and atherosclerosis underscores its potential in metabolic disorders, though cancer remains the primary focus for inhibitor development [5] [10].

Properties

Product Name

GNE-495

IUPAC Name

8-amino-N-[1-(cyclopropanecarbonyl)azetidin-3-yl]-2-(3-fluorophenyl)-1,7-naphthyridine-5-carboxamide

Molecular Formula

C22H20FN5O2

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C22H20FN5O2/c23-14-3-1-2-13(8-14)18-7-6-16-17(9-25-20(24)19(16)27-18)21(29)26-15-10-28(11-15)22(30)12-4-5-12/h1-3,6-9,12,15H,4-5,10-11H2,(H2,24,25)(H,26,29)

InChI Key

FYXCIBJXJYBWPX-UHFFFAOYSA-N

SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N

Solubility

Soluble in DMSO, not in water

Synonyms

GNE-495; GNE 495; GNE495.

Canonical SMILES

C1CC1C(=O)N2CC(C2)NC(=O)C3=CN=C(C4=C3C=CC(=N4)C5=CC(=CC=C5)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.